2-Hexyldecanal
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Overview
Description
2-Hexyldecanal is an organic compound with the molecular formula C16H32O. It is an aliphatic aldehyde, characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyldecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyldecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyldecanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 2-Hexyldecanoic acid
Reduction: 2-Hexyldecanol
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
2-Hexyldecanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Hexyldecanal exerts its effects involves its interaction with cellular pathways. For instance, it has been shown to upregulate proteasomal activity in melanocytes, leading to decreased melanin synthesis. This effect is mediated through the regulation of ubiquitin-proteasome activity, which plays a crucial role in protein degradation and cellular homeostasis .
Comparison with Similar Compounds
Properties
CAS No. |
13893-35-1 |
---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
2-hexyldecanal |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
KTSFKUSRYVFNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C=O |
Origin of Product |
United States |
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